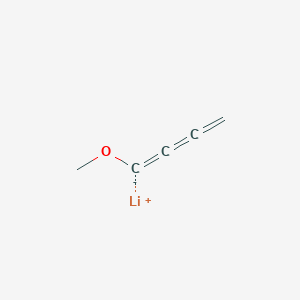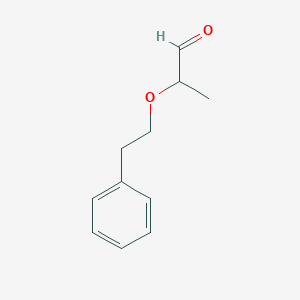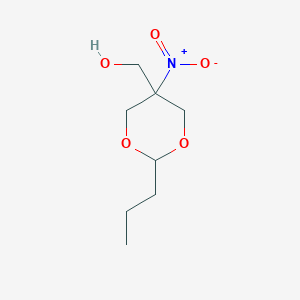
Lithium 1-methoxybutatrien-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 1-methoxybutatrien-1-ide is a chemical compound that belongs to the class of organolithium compounds. These compounds are characterized by the presence of a lithium atom bonded to a carbon atom. This compound is of particular interest due to its unique structure and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-methoxybutatrien-1-ide typically involves the reaction of 1-methoxybutatriene with an organolithium reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity of the organolithium reagent and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Lithium 1-methoxybutatrien-1-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The lithium atom can be substituted with other atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce hydrocarbons. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Lithium 1-methoxybutatrien-1-ide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to form new carbon-carbon bonds and to introduce lithium atoms into organic molecules.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Lithium 1-methoxybutatrien-1-ide involves its ability to donate electrons and form bonds with other atoms or molecules. The lithium atom in the compound is highly reactive and can interact with various molecular targets, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to Lithium 1-methoxybutatrien-1-ide include other organolithium compounds such as:
- Lithium diisopropylamide (LDA)
- n-Butyllithium
- Lithium tetramethylpiperidide (LiTMP)
Uniqueness
This compound is unique due to its specific structure, which includes a methoxy group and a butatriene backbone. This structure imparts unique reactivity and properties to the compound, making it valuable for specific applications that other organolithium compounds may not be suitable for.
Propiedades
Número CAS |
91664-27-6 |
|---|---|
Fórmula molecular |
C5H5LiO |
Peso molecular |
88.1 g/mol |
InChI |
InChI=1S/C5H5O.Li/c1-3-4-5-6-2;/h1H2,2H3;/q-1;+1 |
Clave InChI |
NQOPDGNYFMIXBS-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CO[C-]=C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)

![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)




![{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14361099.png)



